2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
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Description
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O3 and its molecular weight is 461.526. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity. Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, revealing that these compounds and complexes exhibit significant antioxidant activity through various assays, including DPPH, ABTS, and FRAP. These findings suggest potential applications in developing antioxidant agents based on pyrazole-acetamide structures, which could be relevant for the chemical compound (Chkirate et al., 2019).
Potential Antipsychotic Agents
A study by Wise et al. (1987) on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds structurally similar to the one , found these compounds to exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This suggests potential applications in the development of novel antipsychotic medications (Wise et al., 1987).
Computational and Pharmacological Evaluation
A computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles, including novel derivatives for toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions, was conducted by Faheem (2018). This research highlights the potential application of such compounds in designing drugs with multi-faceted therapeutic effects, including antitumor and anti-inflammatory properties (Faheem, 2018).
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-4-26-23-20(24-28-22(30-34-24)16-11-7-6-10-15(16)3)21(25)31(29-23)14-19(32)27-17-12-8-9-13-18(17)33-5-2/h6-13H,4-5,14,25H2,1-3H3,(H,26,29)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLYJSWTOFPEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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